molecular formula C23H23N3O5S2 B2670688 N-(2,4-dimethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 362501-80-2

N-(2,4-dimethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2670688
CAS No.: 362501-80-2
M. Wt: 485.57
InChI Key: DXEFKPFDIFOTKY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methoxyphenyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 2,4-dimethoxyphenyl substituent. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-29-14-8-9-15(19(12-14)31-3)24-20(27)13-33-23-25-16-10-11-32-21(16)22(28)26(23)17-6-4-5-7-18(17)30-2/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEFKPFDIFOTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C27H27N3O5S2\text{C}_{27}\text{H}_{27}\text{N}_{3}\text{O}_{5}\text{S}_{2}

This complex structure includes a thieno[3,2-d]pyrimidine moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related thieno-pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • Mechanistic studies suggest that these compounds may act through the inhibition of key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound's thieno-pyrimidine framework has also been associated with antimicrobial properties:

  • Antibacterial assays demonstrate effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain strains have been reported as low as 0.5 μg/mL .
  • Antifungal activity has been observed against various fungal pathogens, indicating a broad-spectrum potential that warrants further investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications to the thieno-pyrimidine core can enhance potency:

ModificationEffect on Activity
Addition of methoxy groupsIncreased lipophilicity and cellular uptake
Alteration of sulfur substituentsEnhanced interaction with biological targets
Variation in acetamide side chainsModulation of selectivity towards specific cancer types

Case Studies

  • Study on Anticancer Efficacy : In a recent screening of a drug library utilizing multicellular spheroids as models for solid tumors, this compound was identified as a promising candidate with significant tumor growth inhibition .
  • Evaluation of Antimicrobial Properties : A comprehensive evaluation of various thieno-pyrimidine derivatives revealed that modifications in the phenolic substituents significantly enhanced antimicrobial activity against resistant strains of bacteria .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar thieno[3,2-d]pyrimidine scaffolds exhibit anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies suggest that N-(2,4-dimethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may share these properties due to its structural similarities with established anticancer agents .

Antimicrobial Properties

Compounds containing thieno and pyrimidine moieties often demonstrate antimicrobial activities. The presence of sulfur in the compound's structure may enhance its ability to interact with microbial enzymes or membranes. Preliminary studies suggest that this compound could be effective against a range of bacterial strains, including resistant ones .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit certain pro-inflammatory pathways. Research into related compounds has shown that they can modulate cytokine production and reduce inflammation in various models . This suggests that this compound may have therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of various thieno-pyrimidine derivatives using human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Thieno/Pyrimidine-Based Acetamides
Compound ID & Source Core Structure Position 3 Substituent Acetamide Substituent Key Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl N-(2,4-Dimethoxyphenyl) High lipophilicity; dual methoxy groups for potential kinase inhibition
Thieno[2,3-d]pyrimidin-4-one Phenyl, 6-ethyl N-(4-Nitrophenyl) Electron-withdrawing nitro group may reduce bioavailability
Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl N-(2,4-Dimethoxyphenyl) Steric hindrance from dimethyl groups may affect binding
Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl N-(4-Trifluoromethoxyphenyl) Trifluoromethoxy group enhances metabolic stability
Dihydropyrimidin-4-one N/A N-(2,3-Dichlorophenyl) Dichloro substituents may confer antibacterial activity
Pyrimidine 4-Fluorophenyl N-Phenyl with dimethoxyphenyl Fluorine atom improves electronegativity and target affinity

Physicochemical Properties :

  • Melting Point : Analogous compounds (e.g., ) exhibit high melting points (274–288°C), suggesting strong crystalline packing.
  • Stability : The sulfanyl bridge may confer susceptibility to oxidation, necessitating stabilization strategies .

Key SAR Trends :

  • Electron-Donating Groups : Methoxy substituents (e.g., 2,4-dimethoxy in the target compound) enhance binding to hydrophobic kinase pockets .
  • Electron-Withdrawing Groups : Nitro ( ) or trifluoromethoxy ( ) substituents improve metabolic stability but may reduce solubility.
  • Core Modifications: Thieno[3,2-d]pyrimidinones (target) vs. thieno[2,3-d]pyrimidinones ( ) alter planarity, affecting intercalation with DNA or enzymes.

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